3,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2OS/c23-19-6-5-16(11-20(19)24)22(27)25-12-21(18-8-10-28-14-18)26-9-7-15-3-1-2-4-17(15)13-26/h1-6,8,10-11,14,21H,7,9,12-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHQADPQLNXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a difluoro-substituted benzamide with a tetrahydroisoquinoline core and a thiophene moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H21F2N3O, with a molecular weight of 393.44 g/mol. The structural features include:
- Difluoro groups : These enhance lipophilicity and potentially influence receptor binding.
- Tetrahydroisoquinoline core : Known for various pharmacological effects.
- Thiophene moiety : Often associated with biological activity in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C23H21F2N3O |
| Molecular Weight | 393.44 g/mol |
| LogP (Partition Coefficient) | 3.475 |
| Water Solubility | LogSw -3.50 |
| Polar Surface Area | 36.821 Ų |
Anticancer Activity
Research has indicated that compounds similar to 3,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives showed that modifications at the benzamide position can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. The compound under discussion has been evaluated for its ability to protect neuronal cells against oxidative stress-induced damage. In vitro studies demonstrated that it could reduce apoptosis in neuronal cells exposed to neurotoxic agents .
The proposed mechanism of action involves interaction with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and cell proliferation. The difluoro substitution may enhance binding affinity to targets such as the dopamine receptor or other G-protein coupled receptors (GPCRs), which are crucial in neurological functions .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Neuroprotection in Animal Models :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 3,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo . The structural features of this compound may enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth.
-
Anti-inflammatory Properties :
- The compound's potential as an anti-inflammatory agent is noteworthy. The difluoro substituents may enhance its binding affinity to inflammatory mediators or enzymes involved in inflammatory pathways. Research into similar benzamide derivatives has shown promise in modulating inflammatory responses .
- Neuroprotective Effects :
The mechanism of action for 3,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide likely involves interactions with specific enzymes or receptors. The thiophene ring can participate in π-stacking interactions with aromatic amino acids in target proteins, enhancing binding stability. Additionally, the difluoro group may contribute to increased lipophilicity, facilitating cellular uptake.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| 3,4-Difluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide | Similar benzamide core; different alkyl chain length | Anticancer research |
| N-[2-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)ethyl]-N'-phenylurea | Contains urea instead of benzamide | Anti-inflammatory studies |
| 1-(Sulfonyl)-N-(tetrahydroisoquinolin-2-yl)benzene | Lacks fluorine substituents; different electronic properties | Neuroprotective effects |
Case Studies
-
In Vitro Studies :
- A study evaluating the anticancer activity of tetrahydroisoquinoline derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines . These findings suggest that similar modifications in 3,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide could yield promising results.
-
In Vivo Evaluations :
- Animal models have been used to assess the anti-inflammatory effects of related compounds. Results indicated a reduction in inflammatory markers following treatment with tetrahydroisoquinoline derivatives . This may provide a basis for further exploration of the therapeutic potential of the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound A: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide ()
- Core Structure: Benzamide with tetrahydroquinoline and pyrrolidinyl groups.
- Key Differences: The tetrahydroquinoline ring (single benzene fused with a piperidine) vs. tetrahydroisoquinoline (fused benzene and piperidine with a bridgehead nitrogen). Trifluoromethyl (-CF₃) substituent vs. 3,4-difluoro (-F) groups on the benzamide. Pyrrolidinyl vs. thiophen-3-yl in the side chain.
- Implications :
Agrochemical Benzamide Derivatives
Compound B: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) ()
- Core Structure: Pyridinecarboxamide with difluorophenyl and trifluoromethylphenoxy groups.
- Key Differences: Pyridine vs. benzene in the amide backbone. Phenoxy linkage vs. direct thiophen substitution.
Compound C : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Core Structure : Benzamide with isopropoxy and trifluoromethyl groups.
- Key Differences: Lack of heterocyclic moieties (e.g., tetrahydroisoquinoline, thiophen). Isopropoxy substituent vs. difluoro groups.
- Implications :
Comparative Data Table
Research Findings and Implications
- Structural Activity Relationships (SAR): Fluorination at 3,4-positions may enhance blood-brain barrier penetration compared to non-fluorinated analogues. The tetrahydroisoquinoline scaffold is associated with dopaminergic or serotonergic receptor modulation, suggesting CNS applications .
- Challenges: Limited data on the target compound’s efficacy necessitate extrapolation from analogues. For instance, Compound A’s -CF₃ group improves pharmacokinetics but may reduce CNS bioavailability due to increased molecular weight .
Q & A
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations : Gaussian 09 to map electrostatic potential surfaces and identify electron-deficient regions (e.g., para-fluorine enhances electrophilicity at the benzamide carbonyl) .
- Kinetic studies : Monitor substituent effects on reaction rates (e.g., SNAr reactions at the thiophene ring) using stopped-flow UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
